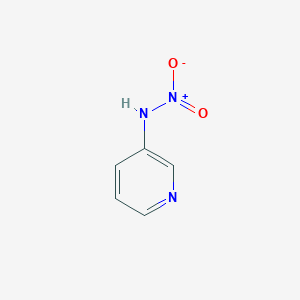
N-pyridin-3-ylnitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-3-ylnitramide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications. The aim of
Mechanism of Action
The exact mechanism of action of N-pyridin-3-ylnitramide is not well understood. However, it is believed that the compound acts as a nitroso compound, which can undergo various reactions, such as oxidation and reduction. These reactions can lead to the formation of reactive intermediates, which can then react with other molecules in the system.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of N-pyridin-3-ylnitramide. However, it has been found to have toxic effects on various cell lines, including human liver cells and human colon cancer cells. Additionally, the compound has been found to have mutagenic properties, which can lead to DNA damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-pyridin-3-ylnitramide in lab experiments is its explosive properties, which make it useful in the synthesis of energetic materials. Additionally, the compound has shown potential as a precursor for the synthesis of other nitrogen-rich compounds. However, one of the main limitations of using N-pyridin-3-ylnitramide is its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-pyridin-3-ylnitramide. One of the most significant areas of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to understand the exact mechanism of action of the compound and its potential applications in various fields, such as medicine and materials science. Finally, more research is needed to understand the toxicity of N-pyridin-3-ylnitramide and its potential impact on human health and the environment.
Conclusion:
In conclusion, N-pyridin-3-ylnitramide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including the synthesis of energetic materials and nitrogen-rich compounds. While there is limited information available regarding its biochemical and physiological effects, it has been found to have toxic properties. Further research is needed to understand the exact mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
N-pyridin-3-ylnitramide can be synthesized using various methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This is then reacted with hydroxylamine hydrochloride to form N-hydroxy-pyridine-3-carboxamide, which is then treated with nitrous acid to form N-pyridin-3-ylnitramide.
Scientific Research Applications
N-pyridin-3-ylnitramide has shown potential in various scientific research applications. One of the most significant applications is in the field of explosives. This compound has been found to have explosive properties and has been used in the synthesis of energetic materials. Additionally, N-pyridin-3-ylnitramide has shown potential as a precursor for the synthesis of other nitrogen-rich compounds, such as azoles and pyrazoles.
properties
CAS RN |
15862-54-1 |
|---|---|
Product Name |
N-pyridin-3-ylnitramide |
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-pyridin-3-ylnitramide |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-2-1-3-6-4-5/h1-4,7H |
InChI Key |
SHYWNXVDPPHTBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)N[N+](=O)[O-] |
synonyms |
N-Nitropyridin-3-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)







